molecular formula C9H16ClNO2 B6245411 rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride CAS No. 129704-51-4

rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

Cat. No.: B6245411
CAS No.: 129704-51-4
M. Wt: 205.7
InChI Key:
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Description

Rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. It is often used in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework. This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic core.

    Introduction of the Nitrogen Atom: The nitrogen atom is introduced via an amination reaction, often using reagents such as ammonia or amines under high-pressure conditions.

    Esterification: The carboxylate group is introduced through esterification, typically using methanol and a strong acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Key parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Alcohols or ethers.

Scientific Research Applications

Rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This compound can also act as a ligand, binding to metal ions and affecting their catalytic properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate: Similar in structure but lacks the nitrogen atom.

    2-Azabicyclo[2.2.1]heptane: Contains a similar bicyclic framework but with a different ring size.

    7-Oxabicyclo[2.2.1]heptane: Features an oxygen atom instead of nitrogen.

Uniqueness

Rac-methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

129704-51-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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